2-(3-溴-5-羟基苯基)乙酸

描述

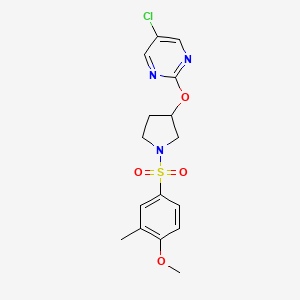

The compound of interest, 2-(3-Bromo-5-hydroxyphenyl)acetic acid, is a brominated derivative of hydroxyphenylacetic acid. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and analysis methods are discussed. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a similar compound, was synthesized with a high yield and its molecular structure was analyzed, showing the orientation of substituents and their electronic effects .

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize 2-(3-Bromo-5-hydroxyphenyl)acetic acid, with considerations for protecting the hydroxy group during the bromination process.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid provides insights into the potential structure of 2-(3-Bromo-5-hydroxyphenyl)acetic acid. The methoxy group and the phenyl ring are almost coplanar, and the acetic acid substituent is significantly tilted relative to the ring. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents influence the bond angles . These structural features are likely to be similar in 2-(3-Bromo-5-hydroxyphenyl)acetic acid, with the hydroxy group contributing to additional hydrogen bonding.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(3-Bromo-5-hydroxyphenyl)acetic acid. However, the study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveals hydrogen bonding motifs and weak π-π interactions, which could be relevant for understanding the reactivity and interaction of brominated phenylacetic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their stability, solubility, and hydrogen bonding capabilities, are discussed. For example, the strong O—H∙∙∙O hydrogen-bonded dimers formed by 2-(3-Bromo-4-methoxyphenyl)acetic acid in the crystal structure indicate a propensity for hydrogen bonding, which could also be expected for 2-(3-Bromo-5-hydroxyphenyl)acetic acid . Additionally, the use of high-performance liquid chromatography (HPLC) for the analysis of acidic metabolites suggests that similar analytical techniques could be employed for the physical and chemical characterization of 2-(3-Bromo-5-hydroxyphenyl)acetic acid .

科学研究应用

大鼠的代谢途径

2-(3-溴-5-羟基苯基)乙酸已被确定为大鼠中的代谢物。在一项关于 4-溴-2,5-二甲氧苯乙胺 (2C-B) 代谢的研究中,已鉴定出各种代谢物,包括 2-(4-溴-2,5-二甲氧苯基)-乙醇、4-溴-2,5-二甲氧苯乙酸和相关化合物,表明大鼠中存在多种代谢途径 (Kanamori 等人,2002)。

在氧化应激和抗氧化活性中的作用

一项对海洋红藻的研究发现了溴酚,包括 2-(3-溴-5-羟基苯基)乙酸,它们表现出显着的抗氧化活性。发现这些化合物可以清除 α,α-二苯基-β-苦基肼 (DPPH) 自由基,表明在减轻氧化应激和食品保鲜方面具有潜在应用 (Li 等人,2007)。

分析化学和生物标记物研究

在分析化学中,2-(3-溴-5-羟基苯基)乙酸已用于测定生物样品中相关化合物的相关方法。一项研究建立了一种测定人尿液中 4-羟基苯基乙酸及相关化合物的方法,这可能有助于发现癌症生物标记物 (Yang 等人,2017)。

合成和分子结构研究

已经对相关溴酚衍生物的分子结构进行了研究。例如,研究集中于 2-(3-溴-4-甲氧基苯基)乙酸等化合物的合成和晶体结构,深入了解它们的化学性质以及在材料科学和药物中的潜在应用 (Guzei 等人,2010)。

在新型材料合成中的潜在用途

新型聚合材料的研究探索了溴酚衍生物的用途。这些研究旨在了解新型聚合材料的热性能和溶解性,这些材料可能具有各种工业应用 (Kamel 等人,2019)。

安全和危害

The safety information for “2-(3-Bromo-5-hydroxyphenyl)acetic acid” indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

作用机制

Target of Action

It’s worth noting that brominated phenolic compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 2-(3-Bromo-5-hydroxyphenyl)acetic acid is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of complex organic compounds .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

属性

IUPAC Name |

2-(3-bromo-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVGCOVCYZLVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934241-94-8 | |

| Record name | 2-(3-bromo-5-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3007646.png)

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)

![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)

![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)

![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)